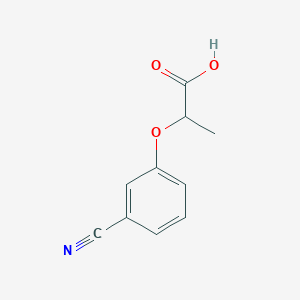
2-(3-Cyanophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyanophenoxy)propanoic acid is a chemical compound that belongs to the category of heterocyclic organic compounds . It has a molecular weight of 191.183360 g/mol and a molecular formula of C10H9NO3 . The IUPAC name for this compound is 3-(2-cyanophenoxy)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyanophenoxy group attached to a propanoic acid molecule . The exact structure can be represented by the canonical SMILES string: C1=CC=C(C=C1)C#N)OCCC(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 368ºC at 760 mmHg, a flash point of 176.3ºC, and a density of 1.27g/cm³ .
Wissenschaftliche Forschungsanwendungen
Sorption of Phenoxy Herbicides to Soil and Minerals
Research on phenoxy herbicides, including compounds structurally related to 2-(3-Cyanophenoxy)propanoic acid, has demonstrated their interaction with soil, organic matter, and minerals. These studies highlight the environmental fate of such compounds, including their sorption behavior and the factors influencing it, such as soil pH, organic carbon content, and the presence of metal oxides. This knowledge is crucial for assessing the environmental impact of these herbicides and for developing strategies to mitigate their persistence and mobility in the environment (Werner, Garratt, & Pigott, 2012).
Antioxidant and Pharmacological Properties of Phenolic Compounds
Phenolic compounds, including those related to this compound, exhibit a range of biological activities. These include antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects. Such properties make them candidates for various therapeutic applications, including the treatment of chronic diseases, neurodegenerative disorders, and as potential anti-cancer agents. The pharmacological potential of these compounds is grounded in their ability to modulate oxidative stress, inflammation, and cell signaling pathways (Naveed et al., 2018).
Applications in Membrane Technologies
The use of tannic acid, a polyphenol, in membrane technologies, suggests potential applications for structurally related compounds like this compound in this field. Tannic acid has been employed for membrane surface modification, interlayer and selective layer construction, and mixed matrix membrane development. These applications exploit the compound's ability to enhance membrane properties, such as hydrophilicity, antifouling characteristics, and permselectivity. This indicates a promising area for the application of similar phenolic compounds in the development of advanced membrane technologies (Yan et al., 2020).
Safety and Hazards
While specific safety and hazard information for 2-(3-Cyanophenoxy)propanoic acid is not available, related compounds like propionic acid are known to be hazardous. They are classified as flammable liquids, corrosive to metals, and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
2-(3-cyanophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWVOQTUWNNAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

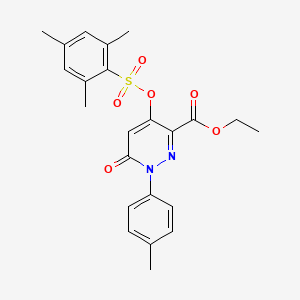
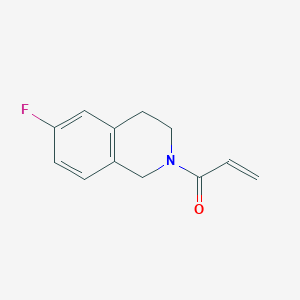
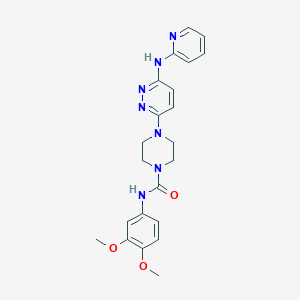

![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)
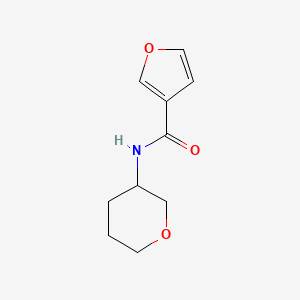
![4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2470834.png)
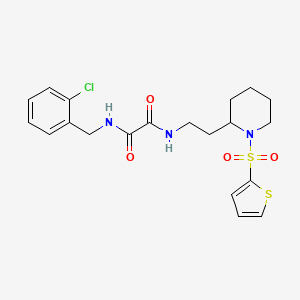
![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)
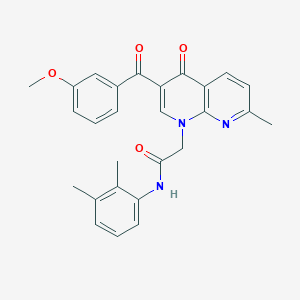
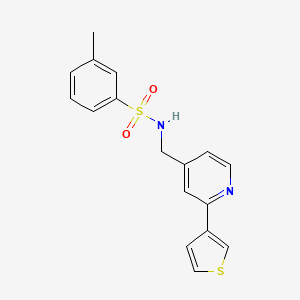
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)